

Technical Guide: Solubility Profiling of N,6-dimethylpicolinamide

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Compound of Interest

Compound Name: *N,6-dimethylpicolinamide*

CAS No.: 107427-69-0

Cat. No.: B009953

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Executive Summary & Chemical Profile

N,6-dimethylpicolinamide is a pyridine-based amide intermediate characterized by a picolinamide core with methyl substitutions at the amide nitrogen and the C-6 position of the pyridine ring. Accurate solubility data for this compound is essential for optimizing crystallization yields, designing purification protocols, and selecting green solvent alternatives during drug development.

Chemical Identity

Property	Detail
IUPAC Name	N,6-dimethylpyridine-2-carboxamide
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	~150.18 g/mol
Physical State	Pale yellow solid
Key Functionality	H-bond acceptor (Pyridine N, Carbonyl O), H-bond donor (Amide NH)
Industrial Relevance	Intermediate for substituted 1,4-dihydropyrazolo[4,3-b]indoles (MetAP2 inhibitors)

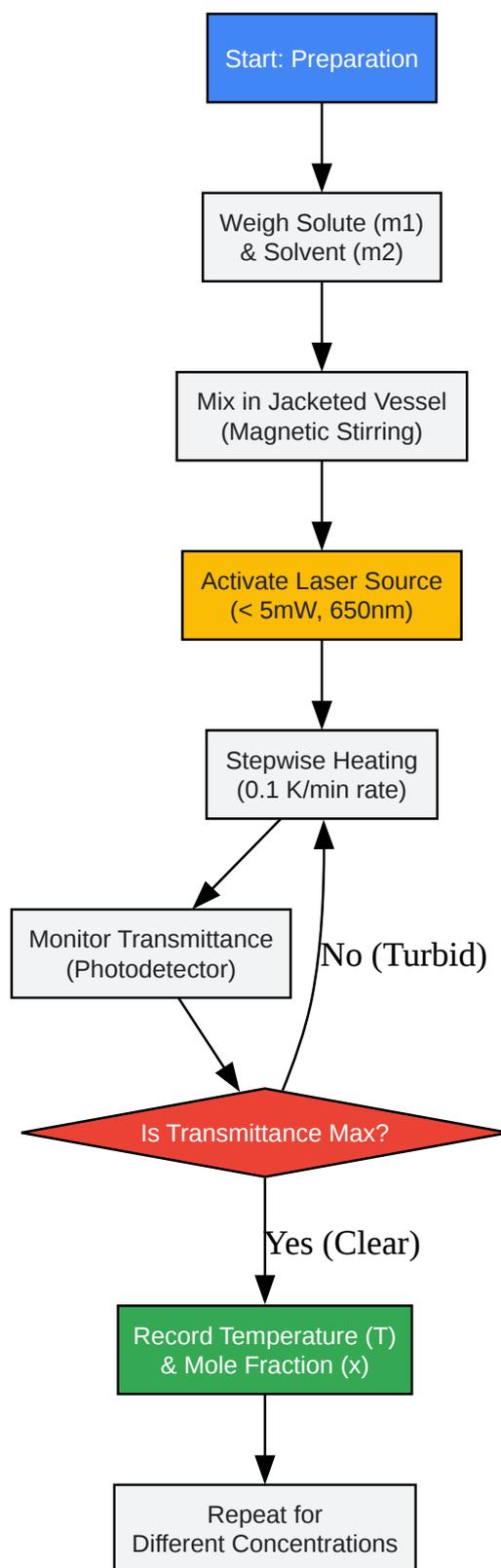
Experimental Methodology: Dynamic Laser Monitoring

To determine the solubility of **N,6-dimethylpicolinamide** with high precision, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method. This technique minimizes human error and provides real-time dissolution data.

Principle

The method relies on the scattering of a laser beam by undissolved solid particles suspended in a solvent. As the temperature increases or solvent is added, the solid dissolves. The point of complete dissolution (clear point) is detected when the laser intensity reaching the detector maximizes (scattering minimizes).

Protocol Workflow[2]



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Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Critical Validation Steps

- Calibration: Calibrate the temperature probe against a NIST-traceable thermometer (accuracy ± 0.05 K).
- Tyndall Effect: Ensure the "clear point" corresponds to the disappearance of the Tyndall effect (scattering of light by colloid-sized particles).
- Repetition: Perform measurements in triplicate. The relative standard deviation (RSD) must be $< 2.0\%$.

Thermodynamic Modeling

Experimental data points (

) must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and to derive thermodynamic properties (enthalpy, entropy).

Modified Apelblat Equation

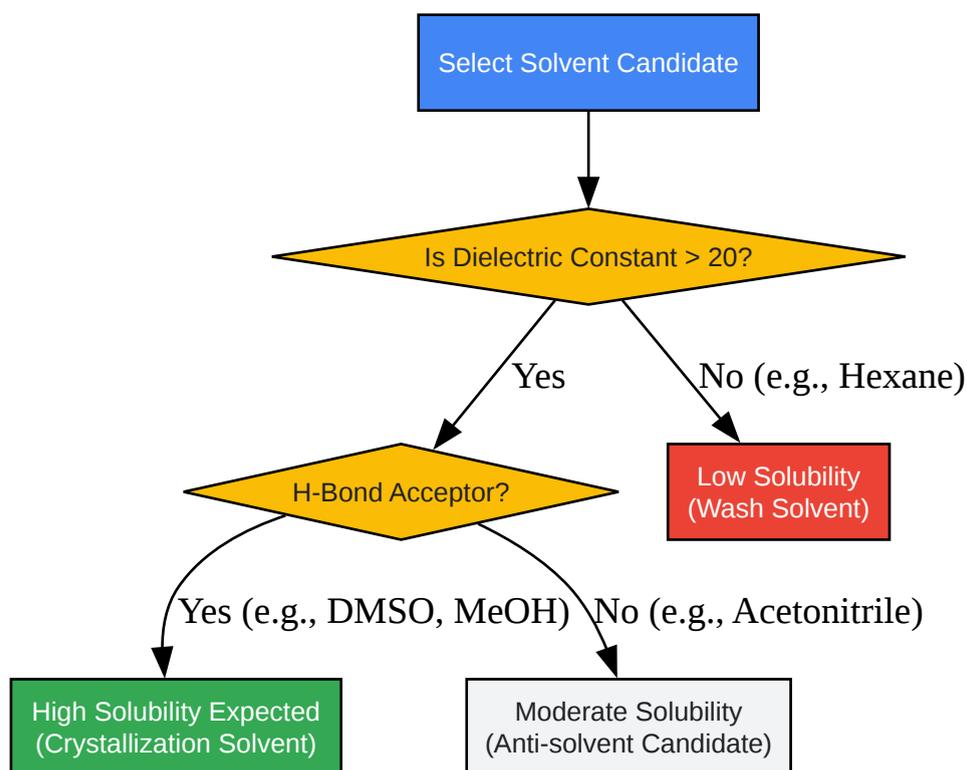
This is the most robust semi-empirical model for non-ideal solutions of amides in organic solvents.

- : Mole fraction solubility of **N,6-dimethylpicolinamide**.
- : Absolute temperature (Kelvin).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- : Empirical model parameters derived via multiple linear regression.
- Interpretation:
 - Parameter
relates to the enthalpy of solution.
 - Parameter
accounts for the temperature dependence of the heat capacity.

(Buchowski-Ksiazczak) Equation

Solvent Class	Representative Solvents	Solubility Prediction	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, NMP	Very High	Strong dipole-dipole interactions; solvent accepts H-bonds from amide NH.
Short-Chain Alcohols	Methanol, Ethanol	High	H-bond donor/acceptor capability matches the solute's amide/pyridine groups.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good polar interactions but lacks strong H-bond donation to the pyridine ring.
Non-Polar	Hexane, Heptane	Very Low	High energy cost to disrupt solute crystal lattice; weak dispersion forces only.

Solvent Screening Logic



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Figure 3: Decision logic for selecting solvents based on predicted solubility behavior.

References

- Apelblat Model Origin: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. *The Journal of Chemical Thermodynamics*, 31(1), 85-91. [Link](#)
- Laser Monitoring Technique: Jouyban, A., et al. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures. *Dissolution Technologies*. [Link](#)
- Compound Synthesis & Application: Patent WO2021260092A1. Quinoxaline derivatives as anti-cancer drugs (Mentions **N,6-dimethylpicolinamide** as Intermediate 115).[4] [Link](#)
- Thermodynamic Modeling Framework: Acree Jr, W. E., & Jouyban, A. (2025). Solubility of Organic and Inorganic Chemicals in Selected Solvents. NIST Data. [Link](#)

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